

Puliginurad: A Deep Dive into its Mechanism of Action in Hyperuricemia

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Puliginurad*

Cat. No.: *B12395353*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, peer-reviewed data on the quantitative aspects of **puliginurad** (YL-90148), including its specific IC50 value, detailed clinical trial outcomes, and comprehensive pharmacokinetic profiles, is limited as the drug is currently in Phase 3 clinical trials.[1] This guide synthesizes the known mechanism of action based on its classification as a URAT1 inhibitor and incorporates illustrative data from other drugs in the same class to provide a comprehensive overview for research and development professionals.

Introduction to Hyperuricemia and the Role of URAT1

Hyperuricemia, a metabolic disorder characterized by elevated serum uric acid (sUA) levels, is a primary risk factor for gout, a painful inflammatory arthritis. The kidneys play a crucial role in maintaining uric acid homeostasis, with approximately 90% of filtered urate being reabsorbed in the proximal tubules.[2] The urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a key protein in this reabsorption process, making it a prime therapeutic target for hyperuricemia.[2][3]

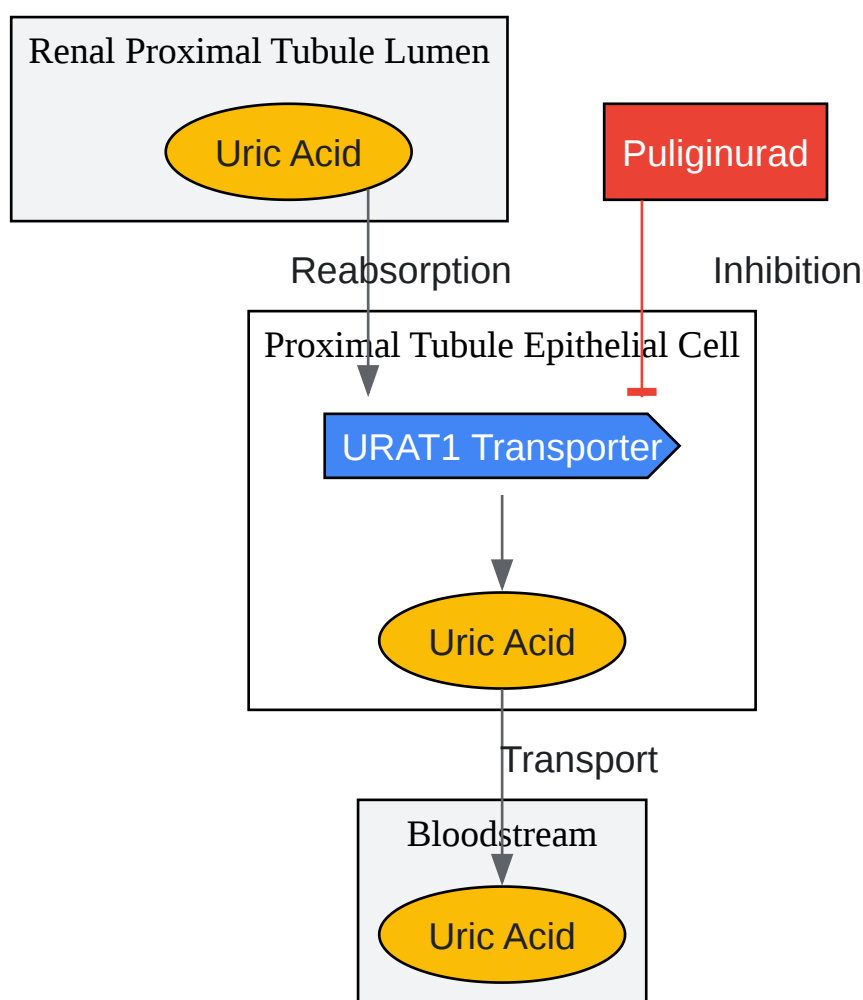
Puliginurad (also known as YL-90148) is an investigational, orally administered small molecule developed by Shanghai Yingli Pharmaceutical Co., Ltd. that acts as a selective URAT1 inhibitor.[1][4] By blocking URAT1, **puliginurad** aims to increase the urinary excretion

of uric acid, thereby lowering sUA levels and mitigating the risk of gout flares and other complications associated with hyperuricemia.

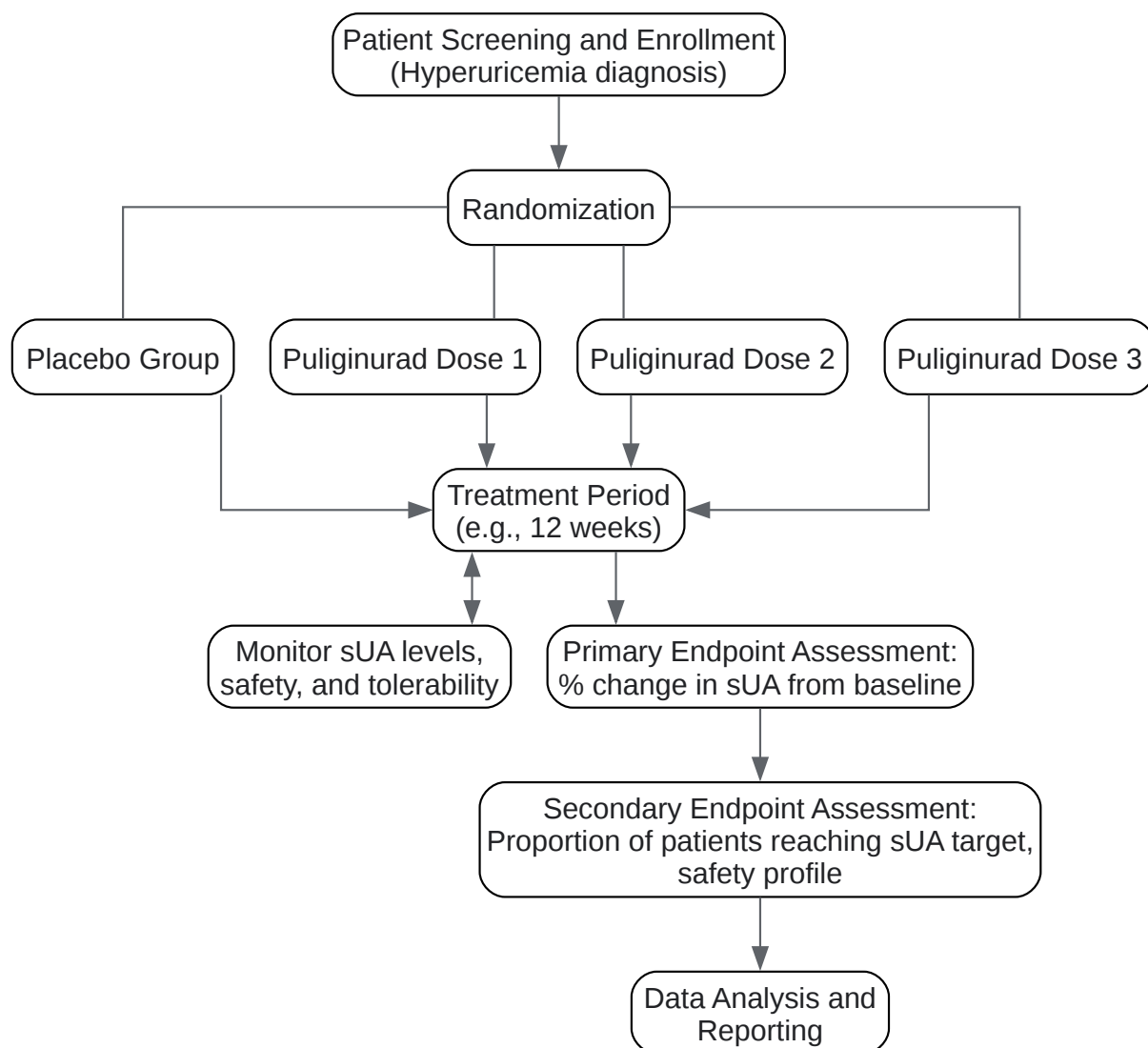
Core Mechanism of Action: URAT1 Inhibition

Puliginurad's therapeutic effect stems from its targeted inhibition of the URAT1 transporter located on the apical membrane of renal proximal tubule cells.

Signaling Pathway of Urate Reabsorption and **Puliginurad** Inhibition



HEK293 cells stably expressing hURAT1 → Seed cells in multi-well plates → Pre-incubate with varying concentrations of Puliginurad → Add radiolabeled [¹⁴C]-uric acid → Incubate to allow urate uptake → Wash cells to remove extracellular uric acid → Lyse cells and measure intracellular radioactivity → Calculate % inhibition and determine IC₅₀



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Puliginurad - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. pryzm.ozmosi.com [pryzm.ozmosi.com]
- To cite this document: BenchChem. [Puliginurad: A Deep Dive into its Mechanism of Action in Hyperuricemia]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12395353#puliginurad-mechanism-of-action-in-hyperuricemia]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com